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Compound of Interest

Compound Name: 2-Fluoropyridin-4-ol

Cat. No.: B7795608 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoropyridin-4-ol

Preamble: Navigating Data Scarcity with Predictive
Analysis
For researchers and drug development professionals, the complete spectroscopic

characterization of a molecule is the bedrock of its chemical identity. 2-Fluoropyridin-4-ol
(CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While

commercially available, detailed experimental spectroscopic data for this compound is not

widely published in the public domain. This guide, therefore, adopts the role of a predictive and

interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels

with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and

Mass Spectrometry profiles of 2-Fluoropyridin-4-ol. This document is designed not merely to

present data, but to explain the why—elucidating the structural features that govern the

anticipated spectral outcomes.

The Crucial Influence of Tautomerism
A critical aspect governing the spectroscopic profile of 2-Fluoropyridin-4-ol is its existence as

a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-

Fluoropyridin-4-ol) and the pyridone form (2-Fluoro-1H-pyridin-4-one). In most solvents, the

equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like

functionality.
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Caption: Tautomeric equilibrium of 2-Fluoropyridin-4-ol.

This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the

features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be

detectable under specific conditions or in certain solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predicted Profile
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and

the local environment of the fluorine atom. The following data is predicted based on established

chemical shift principles and analysis of related structures.[1]

Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three

protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent

protons (H-H coupling) and the fluorine atom (H-F coupling).
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Predicted
Chemical Shift
(δ) ppm
(DMSO-d₆)

Multiplicity
Coupling
Constants (J)
in Hz

Assignment Rationale

~ 7.6 - 7.8
Doublet of

doublets (dd)

³J(H-H) ≈ 7-8 Hz,

⁴J(H-F) ≈ 4-5 Hz
H-6

This proton is

adjacent to the

ring nitrogen,

causing a

downfield shift. It

exhibits a

standard ortho

coupling to H-5

and a longer-

range coupling to

the fluorine at C-

2.

~ 6.4 - 6.6
Doublet of

doublets (dd)

³J(H-H) ≈ 7-8 Hz,

³J(H-F) ≈ 8-10

Hz

H-5

Coupled to H-6

(ortho) and the

fluorine at C-2

(meta). The meta

H-F coupling is

typically larger

than the para H-

F coupling.

~ 6.2 - 6.4 Doublet (d) ⁵J(H-F) ≈ 1-2 Hz H-3

This proton is

adjacent to the

fluorine and the

carbonyl group. It

will show a small

long-range

coupling to the

fluorine atom.

~ 11.0 - 12.0 Broad singlet (br

s)

- N-H The proton on

the nitrogen in

the pyridone
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tautomer is

expected to be a

broad,

exchangeable

signal

significantly

downfield.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show five signals. A key feature will be

the large one-bond coupling constant between C-2 and the fluorine atom (¹J(C-F)), and smaller

couplings to other carbons.[2]

Predicted Chemical
Shift (δ) ppm
(DMSO-d₆)

Predicted
Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (J) in Hz

Assignment

~ 175 - 180 Singlet (s) - C-4 (C=O)

~ 160 - 165 Doublet (d) ¹J(C-F) ≈ 230-250 Hz C-2 (C-F)

~ 140 - 145 Doublet (d) ³J(C-F) ≈ 3-5 Hz C-6

~ 110 - 115 Doublet (d) ²J(C-F) ≈ 20-30 Hz C-5

~ 105 - 110 Doublet (d) ²J(C-F) ≈ 15-25 Hz C-3

Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an

aromatic ring like pyridine, the chemical shift is expected in a well-defined region.
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Predicted Chemical Shift
(δ) ppm (vs. CFCl₃)

Predicted Multiplicity Rationale

-60 to -90 Multiplet

The signal will be split by

coupling to H-3 (ortho, ³J(F-

H)), H-5 (meta, ³J(F-H)), and

H-6 (para, ⁴J(F-H)). The

precise shift depends on the

solvent and the electronic

nature of the pyridone ring.[4]

Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample

like 2-Fluoropyridin-4-ol.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoropyridin-4-ol and dissolve it in

approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an

excellent solvent for polar pyridone structures and its exchangeable proton signal does not

interfere with the N-H proton of the analyte, which appears far downfield.

Spectrometer Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube

into the spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a

narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving

fine coupling constants.

¹H NMR Acquisition:

Acquire a standard one-pulse proton spectrum.
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Set the spectral width to cover a range of 0-14 ppm.

Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

Acquire 16-32 scans for good signal-to-noise.

¹⁹F NMR Acquisition:

Tune the probe to the ¹⁹F frequency.

Acquire a proton-decoupled ¹⁹F spectrum.

Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted

value of -75 ppm.

¹³C NMR Acquisition:

Tune the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Set the spectral width to 0-200 ppm.

Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or

more) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH =

2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer.

The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR

accessory.[5]
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Predicted
Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3200 - 2800 Broad, Strong N-H Stretching

1660 - 1680 Strong C=O (Amide I) Stretching

1600 - 1620 Medium-Strong C=C Ring Stretching

1540 - 1560 Medium C=N Ring Stretching

1200 - 1250 Strong C-F Stretching

800 - 850 Strong C-H out-of-plane Bending

A weak, broad absorption around 3400-3500 cm⁻¹ might be observable, corresponding to the

O-H stretch of the minor pyridin-4-ol tautomer.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key

structural fragments.
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m/z Value Predicted Identity Rationale

113 [M]⁺

Molecular Ion Peak:

Corresponds to the molecular

weight of C₅H₄FNO. This peak

is expected to be prominent

due to the stability of the

aromatic ring.

85 [M - CO]⁺

Loss of a neutral carbon

monoxide molecule from the

pyridone ring is a very

common and characteristic

fragmentation pathway for this

class of compounds.[6]

84 [M - CHO]⁺ Loss of a formyl radical.

57 [C₃H₃N]⁺
Further fragmentation of the

ring.

Conclusion
While lacking extensive published experimental data, a comprehensive spectroscopic profile of

2-Fluoropyridin-4-ol can be reliably predicted. The analysis is fundamentally shaped by the

dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl

stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex,

coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in

the ¹³C NMR. The protocols and predictive data within this guide provide a robust framework for

any researcher undertaking the empirical analysis of this compound, ensuring that

experimental results can be interpreted with a high degree of confidence and scientific rigor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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